molecular formula C5H2ClFIN B3026904 4-Chloro-2-fluoro-5-iodopyridine CAS No. 1184914-20-2

4-Chloro-2-fluoro-5-iodopyridine

Cat. No.: B3026904
CAS No.: 1184914-20-2
M. Wt: 257.43
InChI Key: RMXFHWCQVOIBDS-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-iodopyridine is a useful research compound. Its molecular formula is C5H2ClFIN and its molecular weight is 257.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Halogen-rich Intermediate for Synthesis

4-Chloro-2-fluoro-5-iodopyridine and related compounds are valuable as halogen-rich intermediates in medicinal chemistry. Wu et al. (2022) explored the synthesis of pentasubstituted pyridines using these intermediates, highlighting their potential in creating compounds with functionalities suitable for further chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).

Basicity Gradient-Driven Isomerization

Schlosser and Bobbio (2002) discussed the transformation of related halopyridines, like 5-chloro-2,3-difluoropyridine, into various structures, including 5-chloro-3-fluoro-2-iodopyridine. This work demonstrates the chemical versatility of these compounds in creating diverse molecular structures (Schlosser & Bobbio, 2002).

Regiochemical Flexibility in Functionalization

Bobbio and Schlosser (2001) studied the selective functionalization of trihalopyridines at specific positions, exemplifying the regiochemical flexibility of such compounds in pharmaceutical research. This study underscores the potential of halogenated pyridines in synthesizing new structures for medicinal applications (Bobbio & Schlosser, 2001).

Directed Ortho-Lithiation and Synthesis

Rocca et al. (1993) focused on the metalation of iodopyridines, including compounds similar to this compound, and their application in synthesizing polysubstituted pyridines and fused polyaromatic alkaloids. This research highlights the role of halogenated pyridines in the synthesis of complex organic structures (Rocca, Cochennec, Marsais, Thomas-Dit-Dumont, Mallet, Godard, & Quéguiner, 1993).

Palladium-Catalyzed Amination

Koley, Schnürch, and Mihovilovic (2010) reported on the selective C-N cross-coupling of 2-fluoro-4-iodopyridine, demonstrating the use of halogenated pyridines in facilitating specific types of chemical reactions under controlled conditions (Koley, Schnürch, & Mihovilovic, 2010).

Synthesis of Triheteroarylpyridine Scaffolds

Daykin et al. (2010) explored the synthesis of triheteroarylpyridine scaffolds from chloro-diiodopyridine, showing the utility of halogenated pyridines in developing novel organic structures for potential pharmaceutical use (Daykin, Siddle, Ankers, Batsanov, & Bryce, 2010).

Safety and Hazards

4-Chloro-2-fluoro-5-iodopyridine is classified as hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

4-chloro-2-fluoro-5-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-3-1-5(7)9-2-4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXFHWCQVOIBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657719
Record name 4-Chloro-2-fluoro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184914-20-2
Record name 4-Chloro-2-fluoro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-fluoro-5-iodopyridine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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